Bienvenue dans la boutique en ligne BenchChem!

Mephedrone metabolite M2

Forensic Toxicology Urinalysis Metabolite Quantification

Mephedrone metabolite M2 (CAS 121487-20-5), systematically named 2-amino-3-(4-methylphenyl)-3-oxopropanoic acid and commonly designated 4‑carboxy‑mephedrone or 4‑COOH‑MMC, is the primary carboxylic acid phase I metabolite of the synthetic cathinone mephedrone (4‑methylmethcathinone). It arises via sequential hydroxylation and oxidation of the para‑methyl group.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 121487-20-5
Cat. No. B054561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephedrone metabolite M2
CAS121487-20-5
SynonymsPhenylalanine, 4-methyl--bta--oxo-
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C(=O)O)N
InChIInChI=1S/C10H11NO3/c1-6-2-4-7(5-3-6)9(12)8(11)10(13)14/h2-5,8H,11H2,1H3,(H,13,14)
InChIKeyGQPNWVMRRHBQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mephedrone Metabolite M2 (CAS 121487-20-5): Core Identity, Metabolomic Context, and Procurement Relevance


Mephedrone metabolite M2 (CAS 121487-20-5), systematically named 2-amino-3-(4-methylphenyl)-3-oxopropanoic acid and commonly designated 4‑carboxy‑mephedrone or 4‑COOH‑MMC, is the primary carboxylic acid phase I metabolite of the synthetic cathinone mephedrone (4‑methylmethcathinone). It arises via sequential hydroxylation and oxidation of the para‑methyl group [1]. In human and rat models, 4‑carboxy‑mephedrone consistently ranks as the most abundant circulating and excreted phase I metabolite, making it a critical analytical reference material for forensic toxicology, clinical pharmacokinetics, and wastewater‑based epidemiology [2][3].

Why “Any Mephedrone Metabolite” Cannot Replace M2 (4‑Carboxy‑Mephedrone) in Calibration, Biomarker Selection, and Stability‑Critical Protocols


The mephedrone metabolome encompasses at least six phase I species (nor‑mephedrone, dihydro‑mephedrone, hydroxytolyl‑mephedrone, dihydro‑nor‑mephedrone, 4‑carboxy‑mephedrone) and several phase II conjugates (N‑succinyl‑, N‑glutaryl‑normephedrone) [1]. These analytes differ profoundly in abundance, detection window, stability in biological matrices, and immunoreactivity [2][3]. A calibration standard chosen without regard to these quantitative performance gaps will produce inaccurate quantification, shortened retrospective detectability, or false‑negative screening results. The following evidence dimensions establish where 4‑carboxy‑mephedrone provides procurement‑decisive differentiation.

Mephedrone Metabolite M2 (121487-20-5) — Quantitative Differentiation Evidence Against Closest Analogs


Urinary Excretion Abundance: 4‑Carboxy‑Mephedrone Outstrips Nor‑Mephedrone by ~79‑Fold in Cmax

In a controlled human study (100 mg mephedrone HCl intranasal, n=6), the peak urinary concentration (Cmax) of 4‑carboxy‑mephedrone was 29.8 μg/mL, compared with 377 ng/mL for nor‑mephedrone (NOR) and 93.1 ng/mL for dihydro‑nor‑mephedrone (DHNM) [1]. This represents a ~79‑fold higher Cmax versus NOR and a ~320‑fold higher Cmax versus DHNM. No other phase I metabolite approached this abundance. The quantitative dominance confirms 4‑carboxy‑mephedrone as the principal urinary excretion product, ensuring the highest signal‑to‑noise ratio for LC‑MS/MS quantification in dilute or degraded samples.

Forensic Toxicology Urinalysis Metabolite Quantification

Plasma Abundance Ranking: 4‑Carboxy‑Mephedrone Is the Most Abundant Circulating Phase I Metabolite

In a human pharmacokinetic study (150 mg oral mephedrone, n=6), 4′‑carboxy‑mephedrone, followed by nor‑mephedrone, was the most abundant metabolite detected in plasma [1]. In a separate controlled intranasal study (100 mg, n=6), 4‑CARBOXY was again the most abundant metabolite in both whole blood and plasma, exceeding the concentrations of nor‑mephedrone, dihydro‑mephedrone, and hydroxytolyl‑mephedrone [2]. Dihydro‑mephedrone represented only 10% of the amount of mephedrone in plasma, placing it far below 4‑carboxy‑mephedrone in systemic exposure. The consistent top ranking across two independent clinical studies and two routes of administration (oral, intranasal) establishes 4‑carboxy‑mephedrone as the dominant circulating phase I species.

Clinical Pharmacokinetics Plasma Analysis Metabolite Profiling

Extended Detection Window: Only 4‑Carboxy‑Mephedrone and DHNM Remain Detectable in Urine at Day 3

Following a single 100 mg intranasal dose, all six analyzed phase I analytes were detected in urine on Day 1. However, by Day 3 post‑administration, only 4‑carboxy‑mephedrone and dihydro‑nor‑mephedrone (DHNM) remained detectable in all subject samples [1]. Mephedrone, nor‑mephedrone, dihydro‑mephedrone, and hydroxytolyl‑mephedrone had fallen below the limit of detection. This extended detectability positions 4‑carboxy‑mephedrone as the preferred biomarker for confirming mephedrone intake in delayed‑collection forensic or clinical scenarios, providing a detection window that exceeds the parent drug and most other phase I metabolites by at least 48 hours.

Retrospective Detection Forensic Urinalysis Biomarker Longevity

In Vitro Hepatocyte Metabolism Kinetics: 4‑Carboxy‑Mephedrone Dominates Early, Nor‑Mephedrone Dominates Late

In cultured Sprague‑Dawley rat hepatocytes incubated with 4‑MMC, 4‑carboxy‑mephedrone was the most prominent metabolite at 6 h and 24 h time points. By 48 h, nor‑mephedrone became the predominant species [1]. This temporal switch is a class‑level inference: the carboxylic acid metabolite appears early and persists, while the N‑demethylated metabolite accrues with prolonged incubation. For experimental designs requiring short‑term exposure readouts (e.g., acute toxicity screening), 4‑carboxy‑mephedrone is the more relevant analytical target; for chronic or extended‑incubation models, nor‑mephedrone may dominate. No other metabolite demonstrated this biphasic rank shift.

In Vitro Metabolism Rat Hepatocytes Metabolite Time‑Course

Immunoassay Cross‑Reactivity: Mephedrone Metabolites Including 4‑Carboxy Show <1% Cross‑Reactivity with Amphetamine‑Group CEDIA

Urine samples from confirmed mephedrone users (n=11) were analyzed by amphetamine‑group CEDIA immunoassay and LC‑HRMS. Mephedrone and its selected metabolites (including 4‑carboxy‑mephedrone) all exhibited low cross‑reactivity (<1%) with the immunoassay [1]. The median CEDIA concentration was 0.30 mg/L (range <0.041–3.04 mg/L), with only 1 of 11 samples triggering a positive CEDIA result. This class‑level finding confirms that immunoassay‑based screening cannot reliably detect mephedrone exposure, and that a mass‑spectrometry method using 4‑carboxy‑mephedrone as the primary analytical target is essential to avoid false negatives. The near‑zero cross‑reactivity of 4‑carboxy‑mephedrone (structurally distinct from amphetamine due to the 4‑carboxyl group) reinforces the necessity of a dedicated LC‑MS/MS reference standard.

Immunoassay Screening False‑Negative Risk CEDIA

Stability in Whole Blood: 4‑Carboxy‑Mephedrone Shows the Highest Degradation at 4°C, Mandating −20°C Storage

Stability of mephedrone and five phase I metabolites was assessed in human whole blood preserved with NaF/K oxalate. At +4°C after 10 days, nor‑mephedrone lost 40.2 ± 6.7% and 4‑carboxy‑mephedrone lost 48.1 ± 4.8% of initial concentration at the low QC level; at the high QC level, losses were 33.8 ± 4.2% and 44.6 ± 6.5%, respectively [1]. At −20°C, the highest loss among all analytes was 22.6 ± 6.9%, observed for 4‑carboxy‑mephedrone after 10 days. These data establish that 4‑carboxy‑mephedrone is the most thermolabile of the five phase I metabolites tested, and that −20°C storage is necessary to limit degradation to ≤23% over 10 days. For reference laboratories that must transport or archive samples, this stability profile directly informs cold‑chain requirements.

Sample Stability Whole Blood Biobanking

High‑Impact Application Scenarios for Mephedrone Metabolite M2 (121487-20-5) Driven by Quantitative Differentiation Evidence


Forensic Urinalysis: Primary Calibrator for Retrospective Mephedrone Intake Confirmation

The 4‑carboxy‑mephedrone reference standard should be used as the primary calibrator in validated LC‑MS/MS methods for confirming mephedrone use in urine. With a Cmax of 29.8 μg/mL — approximately 79‑fold higher than nor‑mephedrone and 320‑fold higher than DHNM — it offers the widest analytical measurement range [1]. Moreover, it is one of only two analytes detectable in all Day‑3 samples, extending the confirmation window beyond that of the parent drug and other phase I metabolites [1]. This combination of superior abundance and prolonged detectability makes 4‑carboxy‑mephedrone the single most informative urinary biomarker for forensic casework involving delayed sample collection.

Clinical Pharmacokinetic and Toxicokinetic Studies: Plasma Analyte of Choice for Systemic Exposure Assessment

For clinical trials or toxicokinetic modeling of mephedrone, 4‑carboxy‑mephedrone is the recommended plasma analyte. It ranked as the most abundant phase I metabolite in two independent human studies covering both oral (150 mg) and intranasal (100 mg) administration [2][3]. In contrast, dihydro‑mephedrone represented only 10% of the parent drug concentration in plasma, and nor‑mephedrone, while second in abundance, consistently yielded lower concentrations [2]. Selecting 4‑carboxy‑mephedrone as the primary pharmacokinetic endpoint maximizes assay sensitivity and ensures robust quantification even at late time points.

In Vitro Hepatocyte Metabolism Screening: Early‑Phase (≤24 h) Metabolite Target

Investigators using cultured rat hepatocyte models to study mephedrone metabolism should target 4‑carboxy‑mephedrone for acute incubation protocols. At 6 h and 24 h, it was the most prominent metabolite, while nor‑mephedrone became predominant only after 48 h [4]. This temporal specificity means that screening campaigns focused on early metabolic events or acute cytotoxicity must use the 4‑carboxy reference standard to correctly identify and quantify the dominant metabolite population. Using nor‑mephedrone as the calibrator in a 24‑h assay would misrepresent the metabolic profile.

Reference Standard for LC‑MS/MS Method Validation in Whole Blood Stability Studies

Given that 4‑carboxy‑mephedrone exhibits the greatest thermolability among the five phase I metabolites tested in whole blood — losing 48.1% at +4°C and 22.6% at −20°C over 10 days — it serves as the most stringent probe for stability validation experiments [5]. A bioanalytical method that can accurately quantify 4‑carboxy‑mephedrone after storage at −20°C is likely robust for all other phase I analytes. Consequently, this compound is the recommended worst‑case analyte for stability‑indicating method development and for establishing cold‑chain compliance in multi‑analyte forensic panels.

Quote Request

Request a Quote for Mephedrone metabolite M2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.